molecular formula C12H11ClN6O B13844221 4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B13844221
M. Wt: 290.71 g/mol
InChI Key: XSQVTNPMQDDWPS-UHFFFAOYSA-N
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Description

4-(4-chloro-6-ethenyl-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features a unique combination of imidazo[4,5-c]pyridine and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-6-ethenyl-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through the cyclization of appropriate pyridine derivatives with ethylamine under acidic conditions.

    Introduction of the oxadiazole ring: This step involves the reaction of the imidazo[4,5-c]pyridine intermediate with hydrazine derivatives and subsequent cyclization to form the oxadiazole ring.

    Chlorination and ethenylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-6-ethenyl-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

4-(4-chloro-6-ethenyl-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.

Mechanism of Action

The mechanism of action of 4-(4-chloro-6-ethenyl-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine
  • 6-chloro-2-ethylimidazo[1,2-b]pyridazine

Uniqueness

4-(4-chloro-6-ethenyl-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is unique due to its combination of imidazo[4,5-c]pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C12H11ClN6O

Molecular Weight

290.71 g/mol

IUPAC Name

4-(4-chloro-6-ethenyl-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C12H11ClN6O/c1-3-6-5-7-8(10(13)15-6)16-12(19(7)4-2)9-11(14)18-20-17-9/h3,5H,1,4H2,2H3,(H2,14,18)

InChI Key

XSQVTNPMQDDWPS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC(=C2)C=C)Cl)N=C1C3=NON=C3N

Origin of Product

United States

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